molecular formula C12H18O B14184212 7-Methylidenecycloundec-3-en-1-one CAS No. 919301-12-5

7-Methylidenecycloundec-3-en-1-one

Cat. No.: B14184212
CAS No.: 919301-12-5
M. Wt: 178.27 g/mol
InChI Key: BDBKYFZOBQUECT-UHFFFAOYSA-N
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Description

7-Methylidenecycloundec-3-en-1-one is an organic compound with the molecular formula C12H18O It is a member of the cycloundecenone family, characterized by a cycloundecane ring with a methylene group and a ketone functional group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Methylidenecycloundec-3-en-1-one typically involves the cyclization of suitable precursors under controlled conditions. One common method is the aldol condensation of cycloundecanone with formaldehyde, followed by dehydration to form the methylene group. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium hydroxide, and the product is purified through distillation or recrystallization .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Catalysts such as palladium or nickel may be employed to facilitate the reaction and improve selectivity .

Chemical Reactions Analysis

Types of Reactions: 7-Methylidenecycloundec-3-en-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halides, amines.

Major Products Formed:

Scientific Research Applications

7-Methylidenecycloundec-3-en-1-one has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a precursor for the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of fragrances, flavors, and other fine chemicals.

Mechanism of Action

The mechanism of action of 7-Methylidenecycloundec-3-en-1-one involves its interaction with specific molecular targets. The compound’s ketone group can form hydrogen bonds with enzymes or receptors, modulating their activity. The methylene group may participate in electrophilic or nucleophilic interactions, influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Uniqueness: Its combination of a methylene group and a ketone within an eleven-membered ring is relatively rare, making it a valuable compound for research and industrial purposes .

Properties

CAS No.

919301-12-5

Molecular Formula

C12H18O

Molecular Weight

178.27 g/mol

IUPAC Name

7-methylidenecycloundec-3-en-1-one

InChI

InChI=1S/C12H18O/c1-11-7-3-2-4-9-12(13)10-6-5-8-11/h2,4H,1,3,5-10H2

InChI Key

BDBKYFZOBQUECT-UHFFFAOYSA-N

Canonical SMILES

C=C1CCCCC(=O)CC=CCC1

Origin of Product

United States

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